molecular formula C7H10N2O B152346 N-(1-Pyridin-2-YL-ethyl)-hydroxylamine CAS No. 127104-26-1

N-(1-Pyridin-2-YL-ethyl)-hydroxylamine

Cat. No. B152346
CAS RN: 127104-26-1
M. Wt: 138.17 g/mol
InChI Key: PRVMDFCARKTSAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-(1-Pyridin-2-YL-ethyl)-hydroxylamine” has been reported in the literature . For instance, a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .


Molecular Structure Analysis

The molecular structure of compounds similar to “N-(1-Pyridin-2-YL-ethyl)-hydroxylamine” has been studied . For example, the N-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “N-(1-Pyridin-2-YL-ethyl)-hydroxylamine” have been explored . The DFT calculation and experimental study showed that the reaction proceeds through the intermediate formation of hetaryl isocyanates .

properties

IUPAC Name

N-(1-pyridin-2-ylethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(9-10)7-4-2-3-5-8-7/h2-6,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVMDFCARKTSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562510
Record name N-Hydroxy-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Pyridin-2-YL-ethyl)-hydroxylamine

CAS RN

127104-26-1
Record name N-Hydroxy-α-methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127104-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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